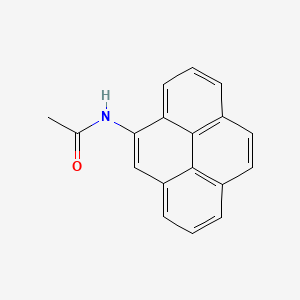
Acetamide, N-4-pyrenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-4-pyrenyl- is an organic compound with the molecular formula C₁₈H₁₃NO. It is a derivative of acetamide where the nitrogen atom is bonded to a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-4-pyrenyl- typically involves the acylation of 4-aminopyrene with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-4-pyrenyl- can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the pyrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Pyrenequinones
Reduction: Pyrenylamines
Substitution: Halogenated or nitrated pyrene derivatives
Applications De Recherche Scientifique
Acetamide, N-4-pyrenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the photophysical properties of the pyrene moiety.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Acetamide, N-4-pyrenyl- is primarily related to its ability to interact with biological molecules through non-covalent interactions such as π-π stacking and hydrogen bonding. The pyrene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromopyrene
- 4-Acetylpyrene
- 4-Nitropyrene
Comparison
Acetamide, N-4-pyrenyl- is unique due to the presence of both the acetamide and pyrene moieties, which confer distinct chemical and biological properties. Compared to other pyrene derivatives, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
120015-02-3 |
|---|---|
Formule moléculaire |
C18H13NO |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
N-pyren-4-ylacetamide |
InChI |
InChI=1S/C18H13NO/c1-11(20)19-16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3,(H,19,20) |
Clé InChI |
ZTMDPCNUNXVEAT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


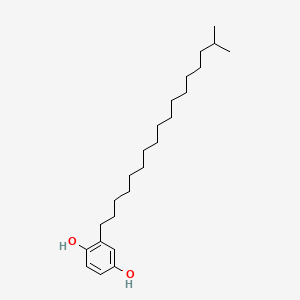
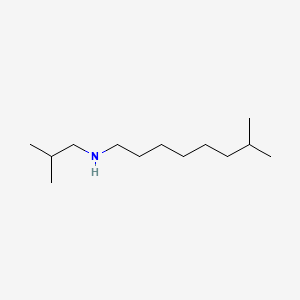

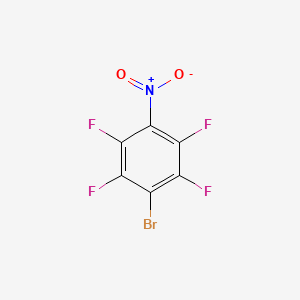
![1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12642398.png)
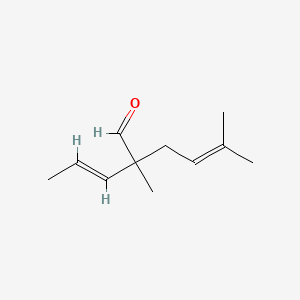
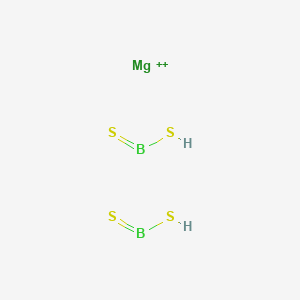
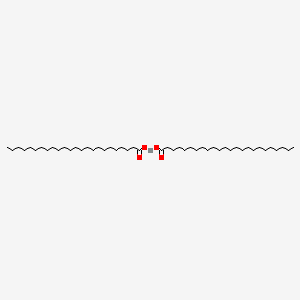
![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)


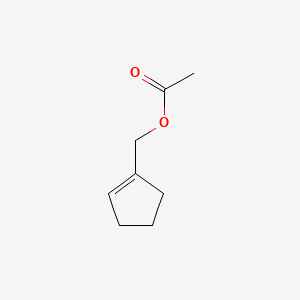
![Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate](/img/structure/B12642466.png)

